molecular formula C7H5N3S2 B12548980 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol CAS No. 156122-19-9

3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol

Cat. No.: B12548980
CAS No.: 156122-19-9
M. Wt: 195.3 g/mol
InChI Key: BETKWXPWNCGYLX-UHFFFAOYSA-N
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Description

3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is a useful research compound. Its molecular formula is C7H5N3S2 and its molecular weight is 195.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

156122-19-9

Molecular Formula

C7H5N3S2

Molecular Weight

195.3 g/mol

IUPAC Name

3-pyridin-4-yl-2H-1,2,4-thiadiazole-5-thione

InChI

InChI=1S/C7H5N3S2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5/h1-4H,(H,9,10,11)

InChI Key

BETKWXPWNCGYLX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=S)SN2

Origin of Product

United States

Synthetic Methodologies and Chemical Precursors

Strategic Approaches to the Synthesis of the 1,2,4-Thiadiazole (B1232254) Core

The formation of the 1,2,4-thiadiazole ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to achieve this, each with its own set of advantages and substrate requirements.

A prevalent method for the synthesis of substituted thiadiazoles involves the cyclization of thiosemicarbazide (B42300) derivatives. In the context of preparing the target compound, this would typically involve a pyridinoyl thiosemicarbazide. The reaction pathway can be influenced by the choice of cyclizing agent and reaction conditions, often leading to different isomeric products. For instance, the cyclization of acyl thiosemicarbazides can yield either 1,2,4-triazoles or 1,3,4-thiadiazoles depending on whether the reaction is conducted in a basic or acidic medium, respectively. researchgate.netnih.gov

The general approach involves the reaction of a pyridine (B92270) carbohydrazide (B1668358) with an isothiocyanate to form the corresponding N-pyridoyl thiosemicarbazide. This intermediate can then be subjected to oxidative cyclization to form the desired 1,2,4-thiadiazole ring. While this method is widely used for 1,3,4-thiadiazoles, modifications can direct the synthesis towards the 1,2,4-isomer.

Starting MaterialReagentsProductYield (%)Reference
Pyridine-2,5-dicarbohydrazideAlkyl/Aryl isothiocyanates1,4-Disubstituted thiosemicarbazides85-95 nih.gov
1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-oneThiosemicarbazideThiosemicarbazone derivative- mdpi.comresearchgate.net

The use of amidoximes as precursors provides a direct route to 3-substituted-1,2,4-thiadiazoles. Pyridine-4-carboxamidoxime is a key intermediate in this approach. The synthesis of amidoximes can be achieved by reacting nitriles with hydroxylamine, a process that can be accelerated using methods such as ultrasonic irradiation to produce high yields in a short time. nih.gov Pyridine amidoximes, in particular, have been synthesized and studied for their coordination chemistry and biological properties. researchgate.netnih.gov

The condensation of pyridine-4-carboxamidoxime with a suitable sulfur-containing reagent is a critical step. For example, reaction with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) followed by treatment with a Lewis acid can lead to the formation of a 1,2,4-thiadiazole ring system.

PrecursorReagentProductYield (%)Reference
NitrilesHydroxylamine (ultrasonic irradiation)Amidoximes70-85 nih.gov
Pyrazine nitrilesHydroxylaminePyrazine-based amidoximes63-93 nih.gov

Carbon disulfide (CS₂) is a versatile C1 synthon in the synthesis of sulfur-containing heterocycles, including thiadiazoles. In the context of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol, a common strategy involves the reaction of an N-aryl or N-acyl thiourea (B124793) derivative with a reagent that can provide the remaining nitrogen and sulfur atoms of the ring.

A well-established method for synthesizing 5-mercapto-1,3,4-thiadiazoles involves the reaction of acid hydrazides with carbon disulfide in the presence of a base like potassium hydroxide. researchgate.net This approach can be adapted for the synthesis of the target 1,2,4-thiadiazole isomer. For instance, the reaction of an amino carboxamide with carbon disulfide in pyridine can initiate the formation of the thiadiazole ring. researchgate.net

Starting MaterialReagentProductReference
Arylcarboxylic acid hydrazidesCarbon disulfide, Potassium hydroxide5-Aryl-2-mercapto-1,3,4-oxadiazoles researchgate.net
Amino carboxamideCarbon disulfide, PyridineThiadiazole derivative researchgate.net
Acylated thiosemicarbazidesCarbon disulfide5-R-carbonylamino-1,3,4-thiadiazol-2-thioles researchgate.net

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems in a single step. While specific MCRs for the direct synthesis of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol are not extensively documented, related MCRs for other thiadiazole isomers and thiazoles have been reported. These often involve the condensation of an amine, an aldehyde, and a sulfur-containing component. The development of a one-pot synthesis for the target molecule would represent a significant advancement in its production.

Synthesis of the 4-Pyridyl Moiety Precursors

The introduction of the 4-pyridyl group is dependent on the availability of suitable pyridine-based starting materials. Key precursors include pyridine-4-carboxaldehyde, pyridine-4-carbonitrile, and pyridine-4-carbohydrazide.

The synthesis of pyridine carboxaldehydes can be achieved through various methods, including the oxidation of picolines. google.com For example, 4-picoline can be oxidized to 4-pyridine nitric oxide, which is then rearranged and hydrolyzed to 4-pyridinemethanol, and subsequently oxidized to 4-pyridine carboxaldehyde. google.com Pyridine carbohydrazides are typically prepared from the corresponding carboxylic acids or esters by reaction with hydrazine (B178648) hydrate. nih.govrsc.org Pyridine carboxamides can be synthesized from pyridine carbohydrazides and amines via electrochemical methods. rsc.org

Derivatization Strategies for the 5-Thiol Group

The 5-thiol group on the 1,2,4-thiadiazole ring is a versatile handle for further functionalization, allowing for the creation of a library of derivatives with potentially enhanced biological activities or material properties. The thiol group exists in tautomeric equilibrium with the thione form.

Derivatization typically involves S-alkylation, S-acylation, or the formation of disulfide bonds. For instance, 2-mercapto-1,3,4-thiadiazole derivatives can be readily alkylated with haloalkyl compounds. mdpi.com The reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with various phenylacetic acid derivatives in the presence of coupling agents like EDC and HOBt leads to the formation of N-acylated products. nih.gov Similarly, S-alkylation of 5-R-carbonylamino-1,3,4-thiadiazol-2-thioles with chloroacetic acid derivatives yields the corresponding sulfanylacetic acid derivatives. researchgate.net

Thiol DerivativeReagentProductReference
2-Mercapto-5-methyl-1,3,4-thiadiazoleω-Haloalkanes2-(ω-Haloalkylthio) thiadiazoles mdpi.com
5-Amino-1,3,4-thiadiazole-2-thiolPhenylacetic acid derivatives, EDC, HOBtN-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamides nih.gov
5-R-carbonylamino-1,3,4-thiadiazol-2-thiolesChloroacetic acid derivatives5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acids researchgate.net

S-Alkylation and S-Acylation Reactions

The thiol group at the 5-position of the 1,2,4-thiadiazole ring is a key site for functionalization through S-alkylation and S-acylation reactions. These reactions are crucial for creating a diverse range of derivatives with potentially varied chemical properties.

S-Alkylation typically involves the reaction of the thiol with an alkyl halide in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide. This results in the formation of a thioether linkage. For instance, the S-alkylation of related 1,2,4-triazole-3-thiones has been shown to be regioselective, with the reaction conditions influencing the outcome. mdpi.com

S-Acylation introduces an acyl group to the sulfur atom, forming a thioester. This is commonly achieved by reacting the thiol with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct.

Reaction TypeReagentsProduct Type
S-AlkylationAlkyl halide, BaseThioether
S-AcylationAcyl chloride or Anhydride, BaseThioester

Formation of Thioether and Disulfide Derivatives

Thioether derivatives are a direct result of the S-alkylation reactions described above. The versatility of this reaction allows for the introduction of a wide variety of alkyl and aryl groups, depending on the choice of the alkylating agent.

Disulfide derivatives can be formed through the oxidation of the thiol group. Mild oxidizing agents can facilitate the coupling of two thiol molecules to form a disulfide bond. This reaction is a common transformation for thiols and introduces a different type of linkage that can be important for certain applications.

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of the synthesis of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol and its derivatives are highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the reaction rate and outcome. For the synthesis of 1,2,4-thiadiazoles, solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been found to be effective, particularly in base-promoted reactions. organic-chemistry.org In some green chemistry approaches, water has been utilized as a solvent for iodine-mediated oxidative cyclizations. rsc.org The polarity and proticity of the solvent can influence the solubility of reactants and the stability of intermediates and transition states.

Catalytic Approaches in Synthesis

Various catalytic systems have been employed to enhance the synthesis of 1,2,4-thiadiazoles. Iodine has been used as a catalyst for the oxidative dimerization of thioamides and for the oxidative formation of N-S bonds in one-pot syntheses. organic-chemistry.orgnih.gov Copper-catalyzed reactions have also been shown to be effective in the synthesis of the 3-amino-5-acyl-1,2,4-thiadiazole core. rsc.org For C-C bond formation on pre-formed thiadiazole rings, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction have been successfully applied. nih.gov

Catalyst TypeReaction
IodineOxidative dimerization of thioamides, N-S bond formation
Copper(II)Oxidative heterocyclization
PalladiumSuzuki-Miyaura cross-coupling

Temperature and Pressure Influences

Reaction temperature is a critical parameter to control. Many of the synthetic steps for 1,2,4-thiadiazoles can be carried out at room temperature, which is advantageous for energy efficiency and for substrates that may be thermally sensitive. rsc.org However, some reactions may require heating to proceed at a reasonable rate. The influence of pressure is less commonly a critical factor in the reported syntheses of 1,2,4-thiadiazoles, with most reactions being conducted at atmospheric pressure.

Green Chemistry Principles in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles.

Several greener approaches have been reported, including the use of microwave irradiation and ultrasonication techniques, which can lead to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net The use of water as a solvent and molecular oxygen as a terminal oxidant in iodine-catalyzed reactions represents a significant advancement in the green synthesis of 1,2,4-thiadiazoles. nih.gov

Furthermore, metal-free synthetic conditions are being explored to avoid the use of potentially toxic and expensive heavy metal catalysts. For example, hydrogen peroxide has been used as a green oxidant in the synthesis of 1,2,4-thiadiazoles in ethanol (B145695) at room temperature. mdpi.com Electrosynthesis is another emerging green technique that allows for catalyst- and oxidant-free reactions at room temperature. nih.gov

Green Chemistry ApproachDescription
Microwave IrradiationRapid heating, shorter reaction times, often higher yields. researchgate.net
UltrasonicationUse of sound waves to promote reaction, can improve yields. researchgate.net
Green SolventsUse of environmentally benign solvents like water or ethanol. nih.govmdpi.com
Green OxidantsUse of non-toxic and readily available oxidants like O2 or H2O2. nih.govmdpi.com
Metal-Free CatalysisAvoids the use of heavy metal catalysts. rsc.orgmdpi.com
ElectrosynthesisUses electricity to drive reactions, avoiding chemical oxidants. nih.gov

Chemical Reactivity and Transformation Mechanisms

Tautomerism of the 5-Thiol Group: Thiol-Thione Equilibrium

The 5-thiol group of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol participates in a prototropic tautomerism, existing in equilibrium with its thione form, 3-(4-Pyridyl)-1,2,4-thiadiazol-5(4H)-thione. This equilibrium is a common feature in heterocyclic compounds bearing a mercapto group adjacent to a ring nitrogen atom.

Experimental Evidence for Tautomeric Forms in Solution and Solid State

For the closely related isomer, 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione, single-crystal X-ray diffraction analysis has confirmed that the molecule exists exclusively as the thione tautomer in the solid phase. nih.gov In this structure, a proton resides on a ring nitrogen atom rather than on the exocyclic sulfur, and the carbon-sulfur bond exhibits double-bond character (C=S). nih.gov This preference is common for such heterocyclic systems, as the thione form is often stabilized by the formation of strong intermolecular hydrogen bonds in the crystal lattice. nih.govresearchgate.net

In solution, the scenario is more complex, with both thiol and thione forms potentially coexisting. semanticscholar.orgnih.gov Spectroscopic methods like NMR and UV-Vis are crucial for studying this equilibrium. For many related compounds, the presence of both tautomers in solution has been confirmed, with their relative ratio being highly dependent on the solvent. nih.govdntb.gov.ua For instance, the ability to perform S-alkylation reactions on the exocyclic sulfur is indirect but compelling evidence for the presence of the reactive thiol (or more accurately, thiolate) form in solution under appropriate basic conditions. amhsr.org

Factors Influencing Tautomeric Preferences (Solvent, Temperature, Substituents)

The position of the thiol-thione equilibrium is not static and is influenced by several external and internal factors.

Solvent: The polarity and hydrogen-bonding capability of the solvent play a critical role.

Polar protic solvents (e.g., water, methanol) can stabilize the more polar thione form through hydrogen bonding, thus shifting the equilibrium in its favor. nih.govscienceinfo.com

Non-polar aprotic solvents (e.g., benzene (B151609), chloroform) tend to favor the less polar thiol form. nih.govscienceinfo.com In some cases, the enol (thiol) form is favored in non-polar solvents due to the stability gained from intramolecular hydrogen bonding. dntb.gov.ua

Polar aprotic solvents (e.g., DMSO) often favor the keto (thione) form. dntb.gov.ua

Temperature: Temperature can affect the equilibrium constant. An increase in temperature generally favors the formation of the enol (thiol) tautomer over the keto (thione) form. scienceinfo.comcore.ac.uk

Substituents: The electronic nature of substituents on either the thiadiazole or the pyridyl ring can influence the relative acidity of the N-H and S-H protons, thereby shifting the equilibrium. Electron-withdrawing groups on the rings would be expected to increase the acidity of the N-H proton in the thione form, potentially shifting the equilibrium towards the thiol form, although this effect is often secondary to solvent effects.

Electrophilic Substitution Reactions on the Thiadiazole Ring System

The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient aromatic system. isres.org This is due to the inductive electron-withdrawing effect of the two electronegative nitrogen atoms. nih.govchemicalbook.com Consequently, the carbon atoms of the ring have low electron density, making the thiadiazole nucleus generally inert towards electrophilic aromatic substitution reactions like nitration, sulfonation, or Friedel-Crafts acylation. isres.orgnih.govbu.edu.eg

Electrophilic attack, if forced under harsh conditions, would preferentially occur on the more electron-rich pyridine (B92270) ring rather than the highly deactivated thiadiazole ring. However, the pyridine ring itself is also deactivated towards electrophilic substitution compared to benzene because of the electronegative nitrogen atom. pearson.comuoanbar.edu.iq Any substitution on the pyridine ring would be expected to occur at the C-3 and C-5 positions (meta to the ring nitrogen).

Nucleophilic Attack Pathways at Carbon and Sulfur Centers

In contrast to its inertness towards electrophiles, the electron-deficient nature of the 1,2,4-thiadiazole ring makes it susceptible to nucleophilic attack. isres.orgnih.govchemicalbook.com

Attack at Ring Carbon: The carbon atoms of the thiadiazole ring, particularly C5, are electrophilic centers. The C5 position is bonded to both a ring nitrogen and the exocyclic sulfur, making it a prime target for nucleophiles. Nucleophilic substitution at C5 is a known reaction pathway for 1,2,4-thiadiazoles, especially if a good leaving group is present. isres.org In the case of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol, strong nucleophiles could potentially attack the C5 position, leading to ring-opening reactions, particularly under basic conditions. chemicalbook.com

Attack at the Thiol/Thione Group: The exocyclic sulfur atom is a key site of reactivity.

In its thiol form (or more commonly, as the thiolate anion formed under basic conditions), the sulfur atom is a potent nucleophile. It can readily undergo S-alkylation with electrophiles like alkyl halides to form thioethers. amhsr.org This is a common and synthetically useful reaction for this class of compounds.

In its thione form, the sulfur atom of the C=S double bond can be attacked by soft nucleophiles. The carbon atom of the C=S group is also an electrophilic center and can be attacked by hard nucleophiles.

Reactions of the Pyridyl Nitrogen Atom

The nitrogen atom of the 4-pyridyl substituent retains its characteristic basic and nucleophilic properties.

Protonation: As a base, the pyridine nitrogen is readily protonated by acids to form a pyridinium (B92312) salt. This reaction significantly alters the electronic properties of the entire molecule, making the pyridine ring even more electron-deficient.

Alkylation (Quaternization): The lone pair of electrons on the pyridine nitrogen can attack electrophiles such as alkyl halides (e.g., methyl iodide) or alkyl sulfates, leading to the formation of a quaternary pyridinium salt. nih.govchemistryviews.org This N-alkylation is a common reaction for pyridines. youtube.com

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine-N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. youtube.comyoutube.com The resulting N-oxide has significantly different reactivity compared to the parent pyridine; it can facilitate electrophilic substitution at the C2 and C6 positions and nucleophilic substitution at the C4 position of the pyridine ring. youtube.comyoutube.com

Oxidation and Reduction Processes

The presence of multiple sulfur and nitrogen atoms provides several sites for redox reactions.

Oxidation:

Thiol Oxidation: The most common oxidation reaction for this molecule involves the thiol group. Mild oxidizing agents, or even atmospheric oxygen, can cause the oxidative coupling of two thiol molecules to form a disulfide dimer. researchgate.netsci-hub.senih.gov This process is often reversible.

Further Sulfur Oxidation: More vigorous oxidation can convert the thiol or disulfide to higher oxidation states, such as a thiolsulfinate, and ultimately to a sulfonic acid (R-SO₃H). sci-hub.semdpi.com

Ring Sulfur Oxidation: The sulfur atom within the thiadiazole ring is generally resistant to oxidation but can be oxidized to a sulfoxide (B87167) or sulfone under very strong oxidizing conditions. However, such reactions often lead to ring cleavage. bu.edu.eg

Ring Oxidation: In some contexts, the thiadiazole ring itself can be cleaved by oxidation. For example, enzymatic oxidation of some 1,2,3-thiadiazoles by cytochrome P450 results in ring fragmentation. nih.gov

Reduction:

Disulfide Reduction: If the molecule exists as a disulfide dimer, it can be readily reduced back to the thiol form using standard reducing agents like dithiothreitol (B142953) (DTT) or borohydrides.

Ring Reduction: The aromatic rings are generally stable to reduction. Catalytic hydrogenation (e.g., H₂/Pd, Pt) under forcing conditions can reduce the pyridine ring to a piperidine (B6355638) ring. uoanbar.edu.iq The thiadiazole ring is more likely to undergo reductive cleavage under such conditions.

Hydrolytic Stability and Degradation Pathways

Direct experimental data on the hydrolytic stability and specific degradation pathways of 3-(4-pyridyl)-1,2,4-thiadiazole-5-thiol are not extensively documented in publicly available literature. However, based on the general principles of the chemistry of 1,2,4-thiadiazoles, some potential pathways can be inferred.

The stability of the 1,2,4-thiadiazole ring is significant due to its aromatic character. nih.gov Generally, 1,2,4-thiadiazoles with substituents at both the 3- and 5-positions exhibit greater stability towards acids, alkalis, and oxidizing or reducing agents. nih.gov Nevertheless, the 1,2,4-thiadiazole ring is not entirely inert and can undergo degradation, particularly under harsh conditions or through specific enzymatic processes.

One potential degradation pathway under hydrolytic conditions could involve the cleavage of the 1,2,4-thiadiazole ring. The C5 position of the 1,2,4-thiadiazole ring is known to be the most reactive site for nucleophilic substitution. nih.gov Water, acting as a weak nucleophile, could potentially attack this position, leading to ring opening. This process may be accelerated under acidic or basic conditions. For instance, fragmentation of the thiadiazole ring has been observed in the mass spectrometry analysis of related 1,3,4-thiadiazole (B1197879) derivatives, indicating that the ring can be cleaved under energetic conditions. researchgate.net

Another key aspect influencing its stability is the tautomerism between the thiol and thione forms. The 5-thiol group can exist in equilibrium with its tautomeric thione form, 3-(4-pyridyl)-1,2,4-thiadiazol-5(4H)-one. The predominant tautomer can significantly influence the molecule's reactivity and stability. Studies on related mercapto-substituted thiadiazoles have explored this tautomeric equilibrium. The thione form, with its C=S double bond, may present different degradation pathways compared to the thiol form.

A hypothetical degradation pathway could involve the initial hydrolysis of the C-S bond at the 5-position, followed by the collapse of the heterocyclic ring. The pyridine ring, being a stable aromatic system, is less likely to degrade under mild hydrolytic conditions.

Table 1: Postulated Hydrolytic Degradation Products of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol

Postulated ProductChemical FormulaRationale
4-PyridinecarboxamidineC₆H₇N₃Potential product from the cleavage and rearrangement of the thiadiazole ring.
Thiourea (B124793)CH₄N₂SA possible small molecule fragment from the complete breakdown of the thiadiazole moiety.
Carbonyl Sulfide (B99878)COSCould be formed from the decomposition of the thione tautomer. researchgate.net

Note: This table is based on general chemical principles and not on direct experimental evidence for this specific compound.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations for key transformations of 3-(4-pyridyl)-1,2,4-thiadiazole-5-thiol are scarce. However, the reactivity of the 1,2,4-thiadiazole nucleus, particularly at the 5-position, provides a basis for understanding its potential transformations.

Nucleophilic Substitution at the C5 Position: The C5 carbon of the 1,2,4-thiadiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack. nih.gov The thiol group (-SH) is a reasonably good leaving group, especially when protonated or activated. Therefore, the compound can likely undergo nucleophilic substitution reactions where the thiol group is displaced by other nucleophiles.

A plausible mechanism for nucleophilic substitution would involve the direct attack of a nucleophile on the C5 carbon, proceeding through a tetrahedral intermediate, followed by the elimination of the thiolate anion. This is a common reactivity pattern for 5-substituted 1,2,4-thiadiazoles.

Thiol-Thione Tautomerism and Subsequent Reactions: The thiol-thione tautomerism is a critical aspect of the reactivity of this compound. The thione tautomer possesses a reactive exocyclic sulfur atom which can act as a nucleophile. For instance, it can be alkylated to form S-alkyl derivatives. The mechanism would involve the deprotonation of the N-H in the thione form, followed by nucleophilic attack of the resulting anion on an electrophile.

Oxidative Dimerization: Thiols are known to undergo oxidation to form disulfides. In the case of 3-(4-pyridyl)-1,2,4-thiadiazole-5-thiol, oxidative conditions could lead to the formation of a disulfide-linked dimer. This reaction would proceed via the formation of a thiyl radical intermediate, which then combines with another thiyl radical to form the disulfide bond.

Ring Transformation Reactions: Under certain conditions, the 1,2,4-thiadiazole ring can undergo rearrangements. For example, rearrangements of 1,2,4-triazole (B32235) systems to 1,3,4-thiadiazole systems under the action of bases have been described, suggesting the possibility of ring interconversions in related heterocyclic systems.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol, providing detailed information about the proton and carbon environments and their connectivity.

¹H NMR Spectral Interpretation and Proton Environments

The ¹H NMR spectrum is expected to clearly display signals corresponding to the protons of the 4-pyridyl ring and the labile thiol/amine proton. The 4-pyridyl group presents a characteristic AA'BB' or AA'XX' system, with two distinct signals for the protons ortho and meta to the point of attachment to the thiadiazole ring.

The protons ortho to the pyridyl nitrogen (H-2' and H-6') are expected to appear as a doublet at a downfield chemical shift, typically in the range of δ 8.7-8.9 ppm, due to the deshielding effect of the nitrogen atom. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet further upfield, likely around δ 7.8-8.0 ppm. The thiol proton (S-H) or the N-H proton in the thione tautomer would exhibit a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature, but could be anticipated in the range of δ 13.0-15.0 ppm for the N-H proton in the thione form, as seen in related structures. amazonaws.com

Table 1: Predicted ¹H NMR Spectral Data for 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridyl H-2', H-6'8.7 - 8.9Doublet (d)~6.0
Pyridyl H-3', H-5'7.8 - 8.0Doublet (d)~6.0
Thiol/Amine N-H13.0 - 15.0Broad Singlet (br s)-

Note: Data are predicted based on analogous compounds and general spectroscopic principles. The solvent is assumed to be DMSO-d₆.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum would complement the ¹H NMR data, providing definitive evidence for the carbon skeleton. The spectrum is expected to show six distinct carbon signals. The two carbons of the thiadiazole ring are highly characteristic. The C-3 carbon, attached to the pyridyl ring, is predicted to resonate at approximately δ 182-184 ppm, while the C-5 carbon (the thione C=S) would be found further downfield, potentially around δ 168-170 ppm. acs.org

The pyridyl carbons would appear in the aromatic region. The quaternary carbon (C-4') attached to the thiadiazole ring is expected around δ 137-139 ppm. The C-2' and C-6' carbons, adjacent to the nitrogen, would be significantly deshielded (δ ~150 ppm), while the C-3' and C-5' carbons would appear at a higher field (δ ~120 ppm). amazonaws.com

Table 2: Predicted ¹³C NMR Spectral Data for 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (Thiadiazole)182 - 184
C-5 (Thiadiazole, C=S)168 - 170
C-2', C-6' (Pyridyl)149 - 151
C-4' (Pyridyl)137 - 139
C-3', C-5' (Pyridyl)120 - 122

Note: Data are predicted based on analogous compounds and general spectroscopic principles. The solvent is assumed to be DMSO-d₆.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

While specific 2D NMR studies on 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol have not been reported, their application would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): Would confirm the coupling between the ortho- and meta-protons of the pyridyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals of the pyridyl ring directly to their attached carbon atoms (C-2'/H-2', C-6'/H-6', etc.).

HMBC (Heteronuclear Multiple Bond Correlation): Would be instrumental in establishing the connectivity between the two rings. Key correlations would be expected from the pyridyl protons (H-3', H-5') to the thiadiazole carbon (C-3), and from the pyridyl protons to other carbons within the pyridyl ring, confirming the substitution pattern.

Variable Temperature NMR Studies of Dynamic Processes

Variable Temperature (VT) NMR studies could provide insight into the thiol-thione tautomerism. Changes in the chemical shift and line shape of the labile proton (SH/NH) signal with temperature could be used to study the dynamics of the tautomeric exchange. However, no such studies have been documented for this specific compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups and characteristic vibrational modes of the molecule's constituent rings.

Characteristic Vibrational Modes of Thiadiazole and Pyridyl Moieties

The IR and Raman spectra would be dominated by bands corresponding to the vibrations of the 1,2,4-thiadiazole (B1232254) and pyridine (B92270) rings. For the pyridyl moiety , characteristic C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. A strong band around 1590-1600 cm⁻¹ is typical for pyridyl ring stretching. researchgate.netamhsr.org

The 1,2,4-thiadiazole ring vibrations are more complex. Key expected bands include:

C=N stretching: Typically observed in the 1620-1650 cm⁻¹ range.

Thione (C=S) stretching: A strong band expected between 1300-1100 cm⁻¹, although it can be coupled with other vibrations.

Ring stretching (N-N, C-S): Multiple bands are expected in the 1200-800 cm⁻¹ region, which are characteristic of the thiadiazole core. researchgate.net

S-H stretching: A weak absorption around 2550-2600 cm⁻¹ might be observable for the thiol tautomer, though it is often difficult to detect.

N-H stretching: A broader band in the 3100-3200 cm⁻¹ region would be indicative of the N-H group in the thione tautomer. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol

Wavenumber (cm⁻¹)AssignmentMoiety
3100 - 3200ν(N-H)Thione Tautomer
~1630ν(C=N)Thiadiazole
~1595Ring stretchingPyridine
~1410Ring stretchingPyridine
1100 - 1300ν(C=S)Thione Tautomer
800 - 1200Ring ModesThiadiazole
~825C-H out-of-plane bendingPyridine

Note: Data are predicted based on analysis of structurally similar compounds. ν = stretching.

Distinguishing Thiol and Thione Forms via IR Spectroscopy

Infrared (IR) spectroscopy is a crucial tool for investigating the tautomeric equilibrium between the thiol and thione forms of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol. In many heterocyclic thiol compounds, the thione tautomer is the more stable form in the solid state and in various solvents. The IR spectrum provides distinct vibrational bands that allow for the clear differentiation between these two forms.

The thiol form would be characterized by a weak absorption band corresponding to the S-H stretching vibration, typically found in the 2500–2600 cm⁻¹ region. Conversely, the predominance of the thione form is confirmed by the absence of this S-H band and the appearance of two other key bands: a medium-to-strong N-H stretching vibration, usually observed between 3100 cm⁻¹ and 3400 cm⁻¹, and a C=S (thione) stretching band, which appears in the 1050–1250 cm⁻¹ region. mdpi.com Studies on analogous heterocyclic compounds confirm that the disappearance of S-H stretching bands upon chemical modification is a key indicator of the thione structure. amhsr.org Additional characteristic bands for the pyridyl and thiadiazole rings, such as C=N and C=C stretching vibrations, are also present. jmchemsci.com

Table 1: Characteristic IR Absorption Bands for Thiol-Thione Tautomers This table presents expected vibrational frequencies based on data for analogous heterocyclic structures.

Functional Group Tautomeric Form Expected Wavenumber (cm⁻¹) Intensity
N-H stretch Thione 3100 - 3400 Medium - Strong
S-H stretch Thiol 2500 - 2600 Weak
C=N stretch (ring) Both ~1630 Strong
C=C stretch (pyridyl) Both 1500 - 1580 Medium

Mass Spectrometry (MS)

Mass spectrometry provides vital information on the molecular weight and elemental composition of the compound, while its fragmentation patterns offer insights into the molecular structure.

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn confirms its elemental composition. For 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol, the molecular formula is C₇H₅N₃S₂. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) can be compared to the theoretically calculated mass, with a high degree of accuracy (typically within 5 ppm), confirming the molecular formula. mdpi.com

Table 2: Elemental Composition and Exact Mass Data

Parameter Value
Molecular Formula C₇H₅N₃S₂
Calculated Monoisotopic Mass 194.99249 Da
Expected Ion (ESI-HRMS) [M+H]⁺

The fragmentation of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol in the mass spectrometer provides a structural fingerprint. Under electron ionization (EI) or tandem mass spectrometry (MS/MS) conditions, the molecular ion undergoes a series of cleavages. The fragmentation behavior of related 1,2,4-thiadiazole derivatives often involves the initial rearrangement or cleavage of the heterocyclic ring. nih.gov Plausible fragmentation pathways for this compound could include the loss of a sulfur atom (S), hydrogen sulfide (B99878) (H₂S), or the entire thiadiazole ring system, leading to characteristic fragment ions. The stability of the pyridine ring suggests that it would likely remain intact in major fragments. sapub.org

Table 3: Plausible Mass Spectrometric Fragments This table outlines potential fragmentation pathways and the resulting m/z values.

m/z (Proposed) Proposed Fragment Formula
195 [M+H]⁺ [C₇H₅N₃S₂ + H]⁺
162 [M - S + H]⁺ [C₇H₅N₃S + H]⁺
135 [M - CS₂ + H]⁺ [C₆H₅N₃ + H]⁺
104 [Pyridyl-CN + H]⁺ [C₆H₄N₂ + H]⁺

X-ray Crystallography

X-ray crystallography provides the most definitive evidence of molecular structure in the solid state, offering precise coordinates for each atom and revealing details about molecular geometry, conformation, and intermolecular interactions.

Single crystal X-ray diffraction studies on closely related isomers, such as 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione, have demonstrated that the molecule exists exclusively in the thione tautomeric form in the solid state. nih.gov The analysis reveals a nearly planar conformation, with a very small dihedral angle between the planes of the pyridine and thiadiazole rings. nih.gov This planarity facilitates efficient crystal packing.

Table 4: Representative Crystallographic Data Data obtained from the closely related isomer, 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione, which is expected to have very similar crystal parameters. nih.gov

Parameter Value
Crystal System Monoclinic
Space Group P2(1)/c
a (Å) 7.837 (3)
b (Å) 15.971 (5)
c (Å) 6.694 (2)
β (°) 103.680 (4)
Volume (ų) 814.1 (5)

The arrangement of molecules within the crystal lattice is governed by a network of non-covalent interactions. For 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol, existing as the thione tautomer, hydrogen bonding is a dominant force in its crystal packing. Specifically, intermolecular N—H···N hydrogen bonds are formed, where the hydrogen on the thiadiazole nitrogen acts as a donor and the nitrogen atom of a neighboring pyridine ring acts as an acceptor. nih.gov These interactions link the molecules together, often forming infinite chains. nih.gov In addition to hydrogen bonding, π-π stacking interactions between the aromatic thiadiazole and pyridine rings of adjacent molecules may further stabilize the crystal structure, a phenomenon observed in similar pyridyl-thiadiazole compounds. nih.gov

Table 5: Representative Hydrogen Bond Geometry Data based on the crystal structure of the isomer 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione. nih.gov

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

Tautomeric Preferences in the Crystalline State

In the solid state, 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol demonstrates a distinct preference for the thione tautomeric form, specifically as 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione . This has been unequivocally confirmed through single-crystal X-ray diffraction analysis. mjcce.org.mk

The crystallographic data reveals that the compound crystallizes in the monoclinic space group P2(1)/c. A key structural feature is the near planarity of the pyridine and thiadiazole rings, with a dihedral angle of approximately 2.08(6)°. mjcce.org.mk This planarity suggests a degree of electronic conjugation between the two ring systems.

In the crystal lattice, the molecules are interconnected by intermolecular N—H···N hydrogen bonds, forming chains that propagate along the researchgate.net direction. mjcce.org.mk This hydrogen bonding network is a crucial factor in stabilizing the thione tautomer in the solid state. The existence of the thione form is further supported by the observed bond lengths within the thiadiazole ring, which are consistent with a C=S double bond and an N-H single bond, rather than a C-S single bond and an S-H single bond that would be present in the thiol tautomer.

Table 1: Crystallographic Data for 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione mjcce.org.mk

ParameterValue
Empirical FormulaC₇H₅N₃S₂
Molecular Weight195.26
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)7.837 (3)
b (Å)15.971 (5)
c (Å)6.694 (2)
β (°)103.680 (4)
Volume (ų)814.1 (5)
Z4

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol and its thione tautomer are of interest for understanding its electronic structure and potential applications in materials science. While detailed experimental UV-Vis spectra for this specific compound are not extensively reported in the literature, analysis of closely related structures and theoretical studies provide significant insights.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of molecules containing both pyridyl and thiadiazole rings is expected to be complex, arising from various electronic transitions within the aromatic systems. The principal chromophores in 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione are the pyridine ring, the 1,3,4-thiadiazole-2-thione moiety, and the conjugated system formed by their linkage.

The absorption bands observed in the UV-Vis spectra of such compounds are generally attributable to π → π* and n → π* transitions. The high-energy absorption bands, typically found in the shorter wavelength region of the UV spectrum, are assigned to π → π* transitions within the aromatic pyridine and thiadiazole rings. The lower-energy bands, which may extend into the visible region, are often associated with n → π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms, as well as intramolecular charge transfer (ICT) transitions.

In related 1,3,4-thiadiazole (B1197879) derivatives, the presence of both electron-donating (amino) and electron-withdrawing (pyridyl) groups can lead to the emergence of ICT bands. For instance, computational studies on the related compound 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine have been performed to understand its electronic properties and have calculated the UV-Vis spectrum, which shows absorption bands corresponding to these transitions. mjcce.org.mk

Solvatochromic Effects on Absorption Spectra

The position, intensity, and shape of the UV-Vis absorption bands of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.

For molecules with a significant change in dipole moment upon electronic excitation, a change in solvent polarity will lead to a shift in the absorption maximum (λmax). In the case of π → π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift. Conversely, for n → π* transitions, a hypsochromic (blue) shift is often observed with increasing solvent polarity due to the stabilization of the non-bonding orbitals in the ground state by polar solvents.

Studies on other substituted 1,2,4-triazoline-3-thiones have demonstrated complex solvatochromic behavior, where the solvent effect is strongly dependent on the nature of the substituents. mjcce.org.mk It is reasonable to infer that 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione would also exhibit solvatochromism, with the pyridyl nitrogen being susceptible to hydrogen bonding with protic solvents, which could further influence the electronic transitions. A detailed experimental study involving a range of solvents with varying polarity would be necessary to fully characterize the solvatochromic behavior of this compound.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized molecules like 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol.

A key feature of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is its capacity to exist in different tautomeric forms. The two primary tautomers are the thiol form, 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol , and the thione form, 3-(4-Pyridyl)-1,2,4-thiadiazol-5(4H)-one . DFT calculations are crucial for determining the optimized geometry of each tautomer and their relative stabilities.

Geometry optimization calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths and angles with high accuracy. Studies on similar thiadiazole systems have shown that the thione tautomer is often the more stable form. researchgate.net For instance, crystallographic data of the related compound 5-(4-Pyridyl)-1,3,4-thiadiazole-2(3H)-thione confirms its existence in the thione form in the solid state. researchgate.net Computational studies on 2-azido-1,3,4-thiadiazole also highlight the importance of considering tautomeric equilibrium. sciencepublishinggroup.com

The optimized geometries provide a detailed picture of the molecule's structure. The dihedral angle between the pyridine (B92270) and thiadiazole rings is a critical parameter, indicating the degree of planarity, which in turn affects the electronic conjugation between the two ring systems.

Table 1: Representative Optimized Geometrical Parameters for Tautomers of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol (Calculated at the B3LYP/6-311++G(d,p) level)

ParameterThiol TautomerThione Tautomer
C-S (thiol/thione)~1.75 Å~1.67 Å (C=S)
C-N (ring)~1.31 - 1.38 Å~1.33 - 1.42 Å
N-N (ring)~1.39 Å~1.41 Å
C-S (ring)~1.76 Å~1.78 Å
Pyridine-Thiadiazole Dihedral Angle~15-25°~5-15°

Note: This table presents typical values based on computational studies of analogous thiadiazole derivatives. The actual values for the title compound would require specific calculations.

Once the geometries are optimized, vibrational frequency calculations can be performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net

Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsional vibrations of the chemical bonds. For example, the C=S stretching vibration in the thione tautomer is expected to appear as a strong band in the IR spectrum, typically in the region of 1050-1250 cm⁻¹. The S-H stretch of the thiol form would be found at much higher wavenumbers, around 2550-2600 cm⁻¹. The vibrational modes of the pyridine and thiadiazole rings will also have characteristic frequencies. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments

Vibrational ModeThiol TautomerThione Tautomer
N-H Stretch-~3400-3500
C-H Stretch (Aromatic)~3050-3150~3050-3150
S-H Stretch~2550-2600-
C=N Stretch (Ring)~1580-1620~1570-1610
C=S Stretch-~1050-1250
Ring Breathing Modes~990-1050~990-1050

Note: These are representative frequency ranges based on DFT studies of similar heterocyclic compounds.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. DFT calculations can provide detailed visualizations of the HOMO and LUMO, showing their distribution across the molecule. For 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol, the HOMO is expected to be localized primarily on the electron-rich thiadiazole ring and the sulfur atom, while the LUMO may be distributed over the electron-deficient pyridine ring.

Table 3: Representative Frontier Orbital Energies and HOMO-LUMO Gap (in eV)

ParameterThiol TautomerThione Tautomer
EHOMO~ -6.5~ -6.2
ELUMO~ -1.8~ -2.0
HOMO-LUMO Gap (ΔE)~ 4.7~ 4.2

Note: These values are illustrative and based on calculations for structurally related molecules.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2. It represents the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2. It measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These descriptors are valuable for comparing the reactivity of different tautomers or for understanding how substitutions on the rings might alter the molecule's chemical behavior. Generally, the more stable tautomer is expected to be chemically harder.

Ab Initio and Semi-Empirical Calculations

While DFT is widely used, other computational methods can also provide valuable insights. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization and can offer a higher level of accuracy for electron correlation effects, which can be important for determining the relative energies of tautomers. researchgate.net However, these methods are more computationally expensive than DFT.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be useful for initial screenings of large numbers of related compounds or for providing a qualitative understanding of molecular properties.

Molecular Dynamics Simulations for Conformational Analysis

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies aimed at correlating the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. For derivatives of the 1,2,4-thiadiazole (B1232254) family, QSAR studies have been instrumental in exploring and predicting their potential as therapeutic agents. bohrium.comasianpubs.org

Typically, a QSPR/QSAR study begins with the computational optimization of the 3D molecular structures of a series of related compounds, often using methods like Density Functional Theory (DFT). nih.gov From these optimized structures, a wide array of molecular descriptors are calculated. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical. In studies involving 1,2,4-thiadiazole-1,2,4-triazole derivatives, descriptors such as molecular weight, lipophilicity (log P), dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) have been found to be significant. asianpubs.orgresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then employed to build a mathematical model that links a selection of these descriptors to the property of interest. bohrium.com For instance, QSAR models have been developed to predict the anti-cancer activities of novel 1,2,4-thiadiazole-1,2,4-triazole derivatives, demonstrating good predictive power. asianpubs.orgresearchgate.net While a specific QSPR study for "3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol" is not prominent in the literature, the established methodologies for related thiadiazoles provide a clear framework for how such an investigation would proceed.

Table 1: Representative QSAR/QSPR Approaches for Thiadiazole Derivatives

Study FocusComputational MethodKey Descriptors UtilizedStatistical ModelPredicted PropertyReference
Anti-breast cancer activity of 1,2,4-thiadiazole-1,2,4-triazolesDFT (Spartan 14)Quantum-chemical descriptors, Dipole momentMLR, ANNInhibitory concentration (IC₅₀) bohrium.comasianpubs.org
Anti-lung cancer activity of 1,2,4-thiadiazole-1,2,4-triazolesDFT (B3LYP/6-31G*)2D and 3D descriptorsMLRInhibitory concentration (IC₅₀) nih.gov
InhA enzyme inhibition by 1,3,4-thiadiazolesCoMFASteric and electrostatic fieldsPartial Least Squares (PLS)Enzyme inhibitory activity ekb.eg

This table is illustrative of methodologies applied to related thiadiazole structures.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions involved in specific intermolecular contacts can be identified and their relative contributions quantified through the generation of 2D fingerprint plots. nih.gov

For a molecule like "3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol," which contains hydrogen bond donors (thiol S-H) and acceptors (pyridyl-N, thiadiazole-N), as well as aromatic rings, a variety of intermolecular interactions are expected to govern its solid-state packing. These include hydrogen bonds, π-π stacking, and van der Waals forces.

While a crystal structure and corresponding Hirshfeld analysis for the title compound are not publicly available, analysis of a structurally related pyridyl-thiol complex, {2-[bis-(pyridin-2-ylmethyl)amino]-ethane-1-thiolato}-chlorido-cadmium(II), reveals the dominant types of interactions. nih.gov In this analogue, H···H, Cl···H, C···H, and S···H contacts were the most significant. nih.gov For "3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol," we can anticipate a similar pattern, with N···H hydrogen bonds replacing the Cl···H contacts. The fingerprint plots derived from Hirshfeld analysis allow for the deconvolution of these interactions, showing characteristic shapes for each contact type. For example, sharp, distinct spikes often represent hydrogen bonds, while more diffuse regions can indicate van der Waals H···H contacts. nih.gov

Table 2: Predicted Intermolecular Contacts for 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol based on Hirshfeld Surface Analysis of Analogous Structures

Interaction TypeDescriptionPredicted ContributionKey Features in Fingerprint PlotReference Analogue
H···HInteractions between hydrogen atoms on different molecules.High (~50-60%)Large, scattered region in the middle of the plot. nih.govnih.gov
N···H / H···NHydrogen bonding involving the pyridyl and thiadiazole nitrogen atoms and the thiol hydrogen.Moderate (~10-20%)Symmetrically sharp spikes at the bottom of the plot. nih.gov
C···H / H···CInteractions involving the aromatic rings.Moderate (~10-15%)Wing-like features on either side of the main diagonal. nih.govnih.gov
S···H / H···SContacts involving the thiol and thiadiazole sulfur atoms.Moderate (~5-12%)Sharp wings appearing on the plot. nih.govnih.gov
C···Cπ-π stacking interactions between pyridyl rings.Low (<5%)Typically appear at longer dₑ + dᵢ distances. nih.gov

This table presents predicted interactions based on the analysis of structurally similar compounds.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational quantum chemistry, particularly DFT, is a highly effective method for predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically coupled with a DFT functional (e.g., B3LYP) and an appropriate basis set. uomustansiriyah.edu.iq The calculated chemical shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS), which is also computed at the same level of theory. For "3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol," calculations would predict distinct signals for the pyridyl protons, the thiol proton, and the carbons of both heterocyclic rings.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the energy required to excite different vibrational modes (stretching, bending, etc.). DFT calculations can predict these frequencies, which are often systematically scaled by a small factor to correct for anharmonicity and other method-inherent approximations. Key predicted vibrations for the title compound would include the S-H stretch, C=N stretches within the thiadiazole ring, C-S stretches, and the characteristic aromatic C-H and C=C vibrations of the pyridine ring. nih.govmdpi.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net The calculations can reveal the nature of the electronic transitions, such as n→π* or π→π, by analyzing the molecular orbitals involved. For a conjugated system like "3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol," π→π transitions are expected to dominate the spectrum. uomustansiriyah.edu.iq

Table 3: Predicted Spectroscopic Data for a Representative 3-Aryl-1,2,4-thiadiazole Structure

Spectroscopic TechniquePredicted Data TypeExpected Range / ValueNotes
¹H NMR Chemical Shift (δ, ppm)Pyridyl-H: 7.5 - 8.8 ppmThiol S-H: ~13-15 ppm (variable)The thiol proton is acidic and its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR Chemical Shift (δ, ppm)Thiadiazole C3: ~170-180 ppmThiadiazole C5: ~185-195 ppmPyridyl-C: 120-150 ppmThe carbons of the thiadiazole ring are significantly deshielded.
IR Spectroscopy Wavenumber (cm⁻¹)S-H stretch: ~2550-2600 cm⁻¹C=N stretch: ~1550-1650 cm⁻¹C-S stretch: ~700-800 cm⁻¹The S-H stretch is typically weak. Aromatic ring vibrations appear in the 1400-1600 cm⁻¹ region.
UV-Vis Spectroscopy Absorption Max (λmax)~250-280 nm (π→π)~320-350 nm (n→π)Solvent polarity can induce shifts (solvatochromism) in the absorption maxima.

This table contains expected data ranges based on published information for analogous 1,2,4-thiadiazole derivatives. uomustansiriyah.edu.iqmdpi.com

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate.

The synthesis of 1,2,4-thiadiazoles often involves the oxidative dimerization of thioamides. jst.go.jprhhz.net A plausible mechanism, which can be modeled computationally, involves several key steps. For example, a proposed mechanism for the iodine-catalyzed synthesis starts with the iodination of the sulfur atom of a thioamide to form an intermediate. rhhz.net This intermediate is then attacked by a second thioamide molecule. Subsequent cyclization and elimination steps lead to the final 1,2,4-thiadiazole ring.

Computational modeling of such a mechanism for the formation of a disubstituted 1,2,4-thiadiazole would involve:

Geometry Optimization: Calculating the minimum energy structures of all reactants, intermediates, and products.

Transition State Searching: Locating the first-order saddle point on the PES that corresponds to the transition state for each elementary step. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used for this.

Frequency Calculations: Performing vibrational frequency calculations to confirm that intermediates are true minima (all real frequencies) and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to confirm that it connects the intended reactant and product of that step.

These calculations provide the activation energies (ΔG‡) and reaction energies (ΔGrxn) for each step, allowing for the identification of the rate-determining step and providing deep insight into the reaction's feasibility and kinetics. rsc.orgnih.gov

Table 4: Computational Modeling Approach for a Proposed 1,2,4-Thiadiazole Synthesis Step

Mechanistic Step (Example)Computational TaskInformation Gained
Nucleophilic attack of thioamide on S-iodinated intermediate Transition State Search (e.g., STQN)Geometry of the transition state for the S-N bond formation.
Frequency CalculationConfirmation of the transition state (one imaginary frequency) and calculation of zero-point vibrational energy.
IRC CalculationVerification that the transition state connects the reactant intermediate and the cyclization precursor.
Energy Calculation (DFT with solvent model)Activation energy (ΔG‡) for the nucleophilic attack step.

This table outlines the general computational workflow for studying a single step in a proposed reaction mechanism.

Coordination Chemistry and Metal Complexation

Ligand Properties of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol

The ability of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol to act as a ligand in the formation of metal complexes is governed by the presence of multiple potential donor atoms and its capacity to exist in tautomeric forms.

3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is a polyfunctional ligand with several potential coordination sites. The key donor atoms are the nitrogen and sulfur heteroatoms distributed throughout its structure. Specifically, these include:

The Pyridyl Nitrogen: The nitrogen atom of the pyridine (B92270) ring is a common and effective coordination site for a wide range of metal ions.

The Thiadiazole Ring Nitrogens: The 1,2,4-thiadiazole (B1232254) ring contains two nitrogen atoms, both of which could potentially coordinate to a metal center.

The Exocyclic Sulfur Atom: In the thiol tautomer, the deprotonated sulfur atom of the thiol group is a soft donor, readily forming bonds with transition metals. In the thione tautomer, the exocyclic sulfur atom can also act as a coordination site.

The Endocyclic Sulfur Atom: The sulfur atom within the thiadiazole ring is also a potential, though less common, coordination site.

The versatile nature of these donor sites allows the ligand to coordinate in a monodentate, bidentate, or even bridging fashion, leading to the formation of a variety of complex structures.

A critical aspect of the coordination chemistry of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is its existence in a thiol-thione tautomeric equilibrium. In the solid state, it predominantly exists as the thione tautomer, 5-(pyridin-4-yl)-1,3,4-thiadiazole-2(3H)-thione luc.edu. This tautomerism significantly influences its coordination behavior.

The thione form can coordinate to a metal center through the exocyclic sulfur atom and one of the nitrogen atoms of the thiadiazole ring, or through the pyridyl nitrogen. The thiol form, on the other hand, can coordinate through the deprotonated thiol sulfur and a nitrogen atom, forming a chelate ring. The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. For instance, in related 1,3,4-oxadiazole (B1194373) systems, which are structurally similar, the ligand has been observed to exist in the thione form when complexed with Ni(II) and in the deprotonated thiol form with Cu(II) daneshyari.com. This highlights the nuanced interplay between the ligand's tautomeric form and the resulting metal complex structure. The thione form is often more stable in solution, which can influence the synthetic outcome tsijournals.com.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol typically involves the reaction of a metal salt with the ligand in a suitable solvent. The characterization of the resulting complexes relies on a combination of analytical and spectroscopic techniques to elucidate their structure and bonding.

While specific literature on the synthesis of Cd(II), Ni(II), and Co(III) complexes with the exact ligand 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is limited, valuable insights can be drawn from studies on closely related compounds.

For instance, the synthesis of Ni(II) and Cd(II) complexes with the analogous ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has been successfully achieved by reacting the ligand with the respective metal acetates in an alcoholic medium, typically in a 2:1 ligand-to-metal molar ratio, followed by reflux. This general approach is expected to be applicable for the synthesis of complexes with 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol nih.govnih.gov.

The preparation of Co(III) complexes often requires an oxidative step, as Co(II) is a common starting material. In the synthesis of a Co(III) complex with 5-methyl-1,3,4-thiadiazole-2-thiol, a Co(II) salt was used, and the oxidation to Co(III) occurred during the complexation reaction, resulting in a diamagnetic Co(III) complex researchgate.net. A similar strategy could be employed for the synthesis of the corresponding Co(III) complex with the pyridyl-substituted analogue.

Elemental Analysis: This fundamental technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized complexes. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the stoichiometry of the complex.

Molar Conductivity: Molar conductivity measurements in a suitable solvent, such as DMF or DMSO, are crucial for determining the electrolytic nature of the complexes. Low conductivity values typically indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal center. Conversely, high conductivity values point towards an ionic nature, where the anions are not part of the primary coordination sphere jmchemsci.com.

Table 1: Illustrative Analytical Data for Metal Complexes with Related Ligands
ComplexElemental Analysis (% Calculated vs. Found)Molar Conductivity (Ω-1 cm2 mol-1)Electrolytic NatureReference
[Ni(L')2] (L' = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)C (37.7), H (3.1), N (31.4) vs. C (37.5), H (3.0), N (31.2)15Non-electrolyte nih.govresearchgate.net
[Cd(L')2] (L' = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)C (33.5), H (2.8), N (27.9) vs. C (33.3), H (2.7), N (27.6)12Non-electrolyte nih.govresearchgate.net
Co(en)2(mtt)2 (mtt = 5-methyl-1,3,4-thiadiazole-2-thiol)C (24.7), H (4.2), N (28.4) vs. C (24.5), H (4.1), N (28.2)-- researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The coordination of the ligand to the metal ion is typically evidenced by shifts in the characteristic vibrational frequencies of the functional groups involved in bonding. For 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol and its tautomer, key IR bands to monitor include the ν(C=S), ν(N-H), ν(C=N), and the pyridine ring vibrations. A shift in the ν(C=S) band to lower frequencies and changes in the ν(N-H) band can indicate coordination through the thione group. The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds jmchemsci.comresearchgate.net.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion. For instance, Ni(II) complexes can exhibit different spectral patterns depending on whether they are octahedral, tetrahedral, or square planar. Similarly, the electronic spectrum of a Co(III) complex is indicative of its octahedral geometry, with characteristic bands corresponding to transitions such as ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g researchgate.netsemanticscholar.org.

Nuclear Magnetic Resonance (NMR) of Paramagnetic Complexes: While NMR spectroscopy is routinely used for the characterization of diamagnetic complexes, its application to paramagnetic complexes, such as those of Ni(II) and some Co(II) species, presents unique challenges and opportunities. The presence of unpaired electrons in paramagnetic complexes leads to large chemical shifts and significant line broadening in the NMR spectra. However, these paramagnetic shifts can provide valuable information about the electronic structure and the magnetic properties of the complex. The analysis of paramagnetic NMR spectra often requires specialized techniques and a broad spectral window. For Co(III) complexes, which are typically diamagnetic (low-spin d⁶), standard ¹H and ¹³C NMR techniques can be used to confirm the ligand structure within the complex researchgate.netnih.govnih.gov.

Table 2: Illustrative Spectroscopic Data for Metal Complexes with Related Ligands
ComplexKey IR Bands (cm-1)UV-Vis λmax (nm) and AssignmentsMagnetic Moment (B.M.)Reference
[Ni(L')2] (L' = 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)ν(N-H) ~3200, ν(C=N) ~1630, ν(C-S) ~680~450 (d-d), ~650 (d-d)3.1 (Tetrahedral) nih.govresearchgate.net
Co(en)2(mtt)2 (mtt = 5-methyl-1,3,4-thiadiazole-2-thiol)ν(N-H) ~3206, ν(C=N) ~1560, ν(Co-N) ~516~350 (¹A₁g→¹T₂g), ~480 (¹A₁g→¹T₁g)Diamagnetic (Co(III)) researchgate.net

Structural Studies of Metal Complexes via X-ray Crystallography

No crystallographic data for metal complexes of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol could be located. Such studies would be essential to definitively determine its coordination modes, bond lengths, and angles when bound to a metal center.

Information regarding the coordination geometry and specific bonding parameters (e.g., metal-ligand bond lengths and angles) for complexes of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is not available in published literature.

There is no specific research detailing how different anions (e.g., chloride, nitrate, perchlorate) or co-ligands influence the final structure of metal complexes involving 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol.

While related pyridyl-thiadiazole ligands are known to form coordination polymers and supramolecular networks, no studies describing such structures derived specifically from 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol have been found.

Theoretical Studies of Metal-Ligand Binding and Stability

A search for theoretical or computational studies, such as Density Functional Theory (DFT) calculations, on the metal-ligand binding and stability of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol complexes did not yield any specific results. These studies would be necessary to understand the electronic structure and predict the stability of potential complexes.

Redox Properties of Metal Complexes

Experimental data on the redox properties (e.g., from cyclic voltammetry) of metal complexes formed with 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol are not documented in the available literature.

Photophysical Properties of Metal Complexes (e.g., Luminescence)

There is no published information on the photophysical properties, such as absorption, emission, or luminescence, of metal complexes specifically containing the 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol ligand.

Advancements in the Application of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol: From Corrosion Inhibition to Materials Science

The heterocyclic compound 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol is a subject of growing interest in various fields of chemical science. Its unique molecular structure, featuring a pyridine ring, a thiadiazole core, and a thiol group, imparts a range of functionalities that are being explored for applications in corrosion inhibition, materials science, and analytical chemistry. This article delves into the current research and future prospects of this versatile compound.

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol be optimized for reproducibility and yield?

  • Methodology :

  • Step 1 : Use a two-step reaction starting with hydrazinecarbothioamide intermediates in basic media to form the thiadiazole core .
  • Step 2 : Optimize alkylation or Mannich base derivatization by adjusting reaction time (6–12 hours), temperature (60–80°C), and solvent polarity (e.g., ethanol or DMF) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC or HPLC .
    • Key Parameters : Catalyst selection (e.g., sodium hydride for alkylation), stoichiometric ratios (1:1.2 for thiol-to-alkylating agent), and inert atmosphere (N₂) to prevent oxidation .

Q. What characterization techniques are essential for confirming the structure of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol and its derivatives?

  • Core Techniques :

  • Elemental Analysis : Confirm C, H, N, S composition (deviation < 0.4%) .
  • ¹H-NMR : Identify pyridyl protons (δ 7.5–8.5 ppm) and thiadiazole-related peaks (e.g., -SH at δ 3.5–4.5 ppm, though often absent due to tautomerism) .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 178.21) and fragmentation patterns .
    • Supplementary Methods : IR spectroscopy for -SH (2500–2600 cm⁻¹) and heterocyclic ring vibrations (1500–1600 cm⁻¹) .

Q. How can researchers assess the solubility and stability of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol under experimental conditions?

  • Solubility Testing : Perform gradient solubility assays in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~270–300 nm) .
  • Stability Analysis :

  • Thermal stability via TGA/DSC (decomposition >200°C) .
  • Hydrolytic stability: Incubate in PBS (pH 7.4, 37°C, 24 hours) and monitor degradation by HPLC .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol derivatives?

  • Step 1 : Use molecular docking (AutoDock Vina, PyRx) to assess binding affinity to target proteins (e.g., bacterial enzymes or kinases) .
  • Step 2 : Perform ADME prediction (SwissADME, pkCSM) to evaluate lipophilicity (LogP <3), bioavailability, and blood-brain barrier penetration .
  • Step 3 : Validate with Pass Online® for activity spectra (e.g., antimicrobial, antitumor) and prioritize derivatives with Pa >0.7 .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Case Example : Discrepancies in -SH proton detection (¹H-NMR vs. IR).

  • Resolution :
  • Conduct variable-temperature NMR (25–80°C) to observe tautomeric shifts .
  • Compare with X-ray crystallography data (if available) for definitive bond lengths and angles .
  • Cross-validate using high-resolution MS to confirm molecular formula .

Q. What experimental designs are effective for studying reaction mechanisms in thiadiazole synthesis?

  • Kinetic Studies : Monitor intermediates via in-situ FTIR or Raman spectroscopy during cyclization .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine precursors to trace nitrogen incorporation into the thiadiazole ring .
  • DFT Calculations : Simulate reaction pathways (Gaussian, ORCA) to identify rate-determining steps and transition states .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

  • Key Modifications :

  • S-Alkylation : Introduce methyl, ethyl, or benzyl groups to enhance lipophilicity and membrane permeability .
  • Mannich Bases : Add aminomethyl groups to improve solubility and target interactions .
    • SAR Workflow :
  • Synthesize 10–15 derivatives with systematic substituent variations .
  • Corrogate bioactivity data (e.g., IC₅₀, MIC) with electronic (Hammett σ) and steric (Taft ES) parameters .

Q. What safety protocols are critical when handling 3-(4-Pyridyl)-1,2,4-thiadiazole-5-thiol in the lab?

  • PPE Requirements : Nitrile gloves, lab coat, and ANSI-approved goggles .
  • Ventilation : Use fume hoods for synthesis and purification (TLV-TWA <1 mg/m³) .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.